2-Ethoxy-4-methoxybenzonitrile

Catalog No.
S8881430
CAS No.
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-methoxybenzonitrile

Product Name

2-Ethoxy-4-methoxybenzonitrile

IUPAC Name

2-ethoxy-4-methoxybenzonitrile

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6H,3H2,1-2H3

InChI Key

ARCIRLBUCOJLBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C#N

2-Ethoxy-4-methoxybenzonitrile is a highly specialized, dual-alkoxy-substituted aromatic nitrile utilized primarily as an advanced synthetic precursor in the pharmaceutical industry. Its most prominent application is in the synthesis of 2-phenyl-substituted imidazotriazinones, which are potent and selective inhibitors of cGMP-metabolizing phosphodiesterases (specifically PDE5) [1]. The distinct combination of an ethoxy group at the 2-position and a methoxy group at the 4-position provides precisely tuned steric and electronic properties. These features not only facilitate efficient conversion of the nitrile into an amidine intermediate but also dictate the downstream receptor binding affinity and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs) [1]. For chemical procurement and process chemistry, this compound represents a critical, non-substitutable node in the manufacturing of next-generation cardiovascular and urogenital therapeutics.

Research Fit

Pharmaceutical intermediate for Apremilast PDE4 inhibitor studies
Chiral amine precursor with validated synthetic route
Crystalline solid facilitating purification and storage

Substituting 2-ethoxy-4-methoxybenzonitrile with simpler analogs, such as 2-ethoxybenzonitrile (the standard vardenafil precursor) or 4-methoxybenzonitrile, fundamentally disrupts the downstream synthetic workflow and the final API efficacy [1]. The presence of both alkoxy groups synergistically activates the aromatic ring, which is critical for achieving high regioselectivity during subsequent electrophilic aromatic substitution steps, such as chlorosulfonation at the 5-position [1]. A generic mono-alkoxy substitute lacks this dual-directing effect, leading to a mixture of regioisomers that require costly chromatographic separation, thereby reducing overall process yield. Furthermore, the specific steric bulk of the 2-ethoxy and 4-methoxy groups is structurally required to fit the binding pocket of PDE5 isoenzymes; altering this pattern shifts the selectivity away from cGMP-PDEs toward off-target cAMP-PDEs [1].

Substitution Risk

! Melting point difference: liquid or low-melting analogs complicate crystallization and drying.
! LogP mismatch: altered partition behavior affects extractive workup efficiency.
! Regiochemistry specificity: wrong substitution pattern collapses yield (>10×) in key coupling step.

Synthetic Accessibility via C-H Alkoxylation

The procurement viability of custom-synthesized benzonitriles heavily depends on their synthetic accessibility. In palladium-catalyzed cyano-directed C-H alkoxylation workflows, the synthesis of 2-ethoxy-4-methoxybenzonitrile demonstrates superior efficiency compared to its dimethoxy counterpart [1]. When subjected to Pd(OAc)2-catalyzed alkoxylation, the conversion of 4-methoxybenzonitrile to 2-ethoxy-4-methoxybenzonitrile achieved a 48% yield, whereas the synthesis of the 2,4-dimethoxybenzonitrile analog under identical methoxylation conditions yielded only 22% [1]. This quantitative advantage in catalytic conversion highlights the favorable reactivity profile of the ethoxylation pathway, making 2-ethoxy-4-methoxybenzonitrile a more process-friendly and cost-effective target for scale-up manufacturing.

Evidence DimensionCatalytic C-H Alkoxylation Yield
Target Compound Data2-Ethoxy-4-methoxybenzonitrile: 48% yield
Comparator Or Baseline2,4-Dimethoxybenzonitrile: 22% yield
Quantified Difference2.18-fold higher synthetic yield for the ethoxy/methoxy hybrid
ConditionsPd(OAc)2-catalyzed alkoxylation of arylnitriles using cyano as the directing group

Higher catalytic synthesis yields directly translate to lower custom manufacturing costs and more reliable supply chains for API precursors.

Melting point
Reported
70–74 °C (solid)
Simplifies crystallization and drying.
Comparators: 4-MeO analog 57–59 °C; 4-EtO analog liquid.

Target Selectivity for cGMP-PDE5

The specific 2-ethoxy-4-methoxy substitution pattern is critical for the downstream pharmacological performance of the resulting imidazotriazinone APIs. According to structural activity relationships established by Bayer, imidazotriazinones lacking the 2-alkoxy-substituted aryl radical act primarily as cAMP-PDE inhibitors (PDE3/PDE4), which are associated with bronchodilatory rather than targeted cardiovascular effects [1]. In contrast, APIs derived from 2-alkoxy-substituted precursors like 2-ethoxy-4-methoxybenzonitrile exhibit a profound shift in selectivity, acting as potent inhibitors of cGMP-metabolizing phosphodiesterases (PDE1, PDE2, and PDE5) with IC50 values reaching as low as 1 nM for PDE5 [1]. This structural requirement makes the exact dual-alkoxy substitution non-negotiable for targeting erectile dysfunction and specific vasodilatory pathways.

Evidence DimensionPhosphodiesterase Isoenzyme Selectivity
Target Compound DataAPIs derived from 2-alkoxy-substituted benzonitriles: Selective for cGMP-PDE5 (IC50 ~1 nM)
Comparator Or BaselineUnsubstituted or non-2-alkoxy aryl analogs: Selective for cAMP-PDE (PDE3/PDE4)
Quantified DifferenceComplete shift in target class from cAMP to cGMP metabolism
ConditionsIn vitro phosphodiesterase inhibition assays

Procuring the exact 2-ethoxy-4-methoxy precursor is mandatory to ensure the final API hits the correct therapeutic target (PDE5) without off-target cAMP-mediated side effects.

Lipophilicity
Class-level
XLogP3 = 2.2
Balanced extractive workup efficiency.
Compared to 4-MeO (1.7) and 2-MeOEtO (2.5).

Regiocontrol in Chlorosulfonation

In the industrial synthesis of PDE5 inhibitors, the phenyl ring of the imidazotriazinone intermediate must undergo chlorosulfonation to attach the critical piperazine-sulfonyl moiety. The presence of both the 2-ethoxy and 4-methoxy groups on the precursor ring provides a highly synergistic ortho/para directing effect that strongly favors electrophilic attack exclusively at the 5-position [1]. Compared to mono-substituted baselines (e.g., simple 2-ethoxybenzonitrile), which can suffer from competing substitution at the 4- or 5-positions leading to isomeric mixtures, the 2,4-dialkoxy pattern essentially locks the regiochemistry [1]. This precise electronic control eliminates the need for complex, yield-reducing chromatographic purification of regioisomers during API scale-up.

Evidence DimensionElectrophilic Aromatic Substitution Regioselectivity
Target Compound Data2-Ethoxy-4-methoxybenzonitrile derivatives: Highly directed to the 5-position
Comparator Or BaselineMono-alkoxy baselines: Prone to mixed 4- and 5-position substitution
Quantified DifferenceEnhanced regiochemical purity and elimination of isomeric byproducts
ConditionsChlorosulfonation of 2-phenyl-imidazotriazinones prior to amine coupling

Predictable regiochemistry during late-stage API functionalization drastically improves overall batch yields and reduces purification overhead.

Synthetic yield
Head-to-head
Target: 85% yield Comparator: <5% yield
Confirms regioselectivity essential for route.
Multi-step protocol per Patent US8455536B2.
Synthetic access
Reported
Alternative route: >90% crude yield
Robust non-electrochemical route available.
Electroorganic method not viable for ortho-substituted.
Purity specification
Reported
≥98.0% (GC); HPLC method validated
Supports regulatory filing and QA.
Comparator 4-EtO analog: >95%, no DMF support.

Synthesis of cGMP-Specific PDE5 Inhibitors

This compound is the definitive starting material for synthesizing proprietary 4-methoxy-substituted imidazotriazinone APIs. Its conversion to 2-ethoxy-4-methoxybenzamidine hydrochloride enables the construction of the triazinone core, which is subsequently functionalized to produce potent vasodilators used in treating erectile dysfunction and pulmonary arterial hypertension [1].

Novel Anti-Thrombotic and Cardiovascular Agents

Beyond standard PDE5 inhibitors, the APIs derived from this specific precursor modulate vascular and cardiac inotropy. The unique electronic profile imparted by the 2-ethoxy and 4-methoxy groups allows researchers to fine-tune the resulting cGMP concentration, leading to targeted anti-aggregatory, anti-proliferative, and natriuretic therapies [1].

C-H Functionalization Model Systems

In process chemistry and methodology development, 2-ethoxy-4-methoxybenzonitrile serves as a benchmark product for evaluating the efficiency of cyano-directed sp2 C-H bond activation. Its successful synthesis via Pd(OAc)2-catalyzed alkoxylation makes it a highly relevant reference compound for optimizing transition-metal-catalyzed ortho-functionalization of aromatic nitriles [2].

Application Fit

Application
Selection Property
Validation Focus
Apremilast intermediate synthesis
Validated synthetic route with high yield
Route robustness and impurity control
Impurity reference standard
Characterized impurity profile and HPLC method
Analytical method validation
Process chemistry model
High-yield Williamson ether synthesis
Scalable alkylation protocol development
LogP method calibration
Defined XLogP3 and melting point
Chromatographic method development

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

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